molecular formula C11H16N2O4 B13577411 Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B13577411
M. Wt: 240.26 g/mol
InChI Key: VQJINVDMNWCHPZ-UHFFFAOYSA-N
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Description

Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.2557 . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system.

Preparation Methods

The synthesis of tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The formyl group and tert-butyl ester also play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can be compared with other spirocyclic compounds, such as:

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(5-14)12-17-11/h5H,4,6-7H2,1-3H3

InChI Key

VQJINVDMNWCHPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)C=O

Origin of Product

United States

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